molecular formula C7H4Br2ClF B2894824 2-Bromo-3-chloro-6-fluorobenzyl bromide CAS No. 1823559-40-5

2-Bromo-3-chloro-6-fluorobenzyl bromide

Cat. No.: B2894824
CAS No.: 1823559-40-5
M. Wt: 302.37
InChI Key: RQDJVCIJSLHGRC-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4Br2ClF. It is a derivative of benzyl bromide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-fluorobenzyl bromide typically involves the bromination of 3-chloro-2-fluorotoluene. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-fluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used.

Major Products Formed

Scientific Research Applications

2-Bromo-3-chloro-6-fluorobenzyl bromide is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the benzylic position is highly reactive, making it susceptible to nucleophilic attack. This reactivity is utilized in various substitution reactions to introduce different functional groups into the molecule. The presence of chlorine and fluorine atoms on the benzene ring also influences its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-6-fluorobenzyl bromide is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-3-(bromomethyl)-1-chloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(10)7(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDJVCIJSLHGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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